molecular formula C6H3Cl2N3 B12296401 3,5-Dichloropyrazolo[1,5-a]pyrimidine

3,5-Dichloropyrazolo[1,5-a]pyrimidine

Cat. No.: B12296401
M. Wt: 188.01 g/mol
InChI Key: QNVJBGWKEBOJDY-UHFFFAOYSA-N
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Description

3,5-Dichloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core with chlorine atoms substituted at the 3rd and 5th positions. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloropyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3rd and 5th positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce larger, more complex molecules .

Mechanism of Action

Comparison with Similar Compounds

3,5-Dichloropyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile scaffold for various applications .

Biological Activity

3,5-Dichloropyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are characterized by their unique bicyclic structure, which allows for interactions with various biological targets. They have been identified as promising candidates in drug discovery due to their ability to inhibit specific enzymes and receptors involved in disease processes.

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer. For example, compounds derived from this scaffold have demonstrated significant inhibitory effects against CDK2 with IC50 values as low as 0.057 μM, indicating strong potential for further development as anticancer agents .

Compound Target IC50 (μM) Cell Line
This compoundCDK20.057HCT-116
Other derivativesCDK20.081MCF-7
Other derivativesCDK20.119HepG-2

2. Enzymatic Inhibition

In addition to its anticancer properties, this compound has been studied for its ability to inhibit other enzymes such as PI3K and CSNK2. These enzymes are critical in various signaling pathways implicated in cancer and other diseases.

  • PI3K Inhibition : Certain derivatives have shown selective inhibition against PI3K isoforms with IC50 values ranging from 0.47 μM to higher values depending on the specific compound .
  • CSNK2 Inhibition : This compound class has also been explored for their antiviral activity through CSNK2 inhibition .

3. Psychopharmacological Effects

Some pyrazolo[1,5-a]pyrimidine derivatives act as GABA_A receptor agonists and have been used in the treatment of insomnia and anxiety disorders. For instance, Zaleplon and Lorediplon are notable analogs that exhibit sedative effects .

Case Studies

A series of studies have evaluated the efficacy of this compound derivatives in various biological assays:

  • Study on Antitumor Activity : A recent study investigated the cytotoxic effects of several pyrazolo[1,5-a]pyrimidines against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results indicated that compounds exhibited IC50 values ranging from 45 nM to 97 nM against MCF-7 cells .
  • Mechanistic Studies : Molecular docking simulations demonstrated that these compounds fit well into the active sites of CDK2 and other targets through essential hydrogen bonding interactions .

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

3,5-dichloropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H

InChI Key

QNVJBGWKEBOJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Cl)N=C1Cl

Origin of Product

United States

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